N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide
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Description
N-[1-[4-[(2,2,2-trifluoro-1-oxoethyl)amino]phenyl]ethylideneamino]pentanamide is an anilide.
Properties
Molecular Formula |
C15H18F3N3O2 |
---|---|
Molecular Weight |
329.32 g/mol |
IUPAC Name |
N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide |
InChI |
InChI=1S/C15H18F3N3O2/c1-3-4-5-13(22)21-20-10(2)11-6-8-12(9-7-11)19-14(23)15(16,17)18/h6-9H,3-5H2,1-2H3,(H,19,23)(H,21,22)/b20-10+ |
InChI Key |
ONNXAZPRHBPWFM-KEBDBYFISA-N |
SMILES |
CCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Isomeric SMILES |
CCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Canonical SMILES |
CCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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